6bK TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H56F3N7O9 |

|---|---|

Molecular Weight |

871.9 g/mol |

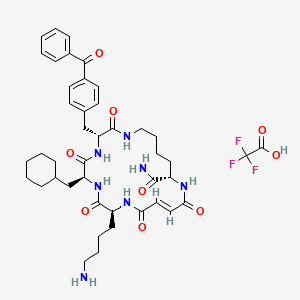

IUPAC Name |

(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H55N7O7.C2HF3O2/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32;3-2(4,5)1(6)7/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54);(H,6,7)/b22-21+;/t31-,32-,33+,34-;/m0./s1 |

InChI Key |

YYZNAMZJUJTYPS-GNVBVUGKSA-N |

Isomeric SMILES |

C1CCC(CC1)C[C@H]2C(=O)N[C@@H](C(=O)NCCCC[C@H](NC(=O)/C=C/C(=O)N[C@H](C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 6bK TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

6bK TFA is a potent and highly selective small molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a key zinc-metalloprotease involved in the catabolism of multiple hormones central to glucose homeostasis. This document provides a comprehensive overview of the mechanism of action of 6bK, detailing its effects on hormonal signaling pathways and its physiological impact on glucose metabolism. The information presented herein is synthesized from pivotal studies and is intended to serve as a technical resource for professionals in the fields of metabolic disease research and drug development.

Core Mechanism of Action

The primary mechanism of action of 6bK is the potent and selective inhibition of the Insulin-Degrading Enzyme (IDE).[1][2][3][4][5] Unlike inhibitors that target the catalytic site, 6bK is a macrocyclic peptide that functions as an exosite inhibitor, binding to a distinct pocket away from the active site.[5][6] This interaction allosterically modulates the enzyme's activity, leading to a reduction in the degradation of its substrates.

The trifluoroacetate (B77799) (TFA) salt form of 6bK ensures its stability and solubility for research applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of 6bK's activity and its effects in preclinical models.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 for IDE Inhibition | 50 nM | Mouse | In vitro homogeneous time-resolved fluorescence | [1][4] |

| Selectivity over other Metalloproteases | >1,000-fold | - | Panel of various metalloproteases | [4][7] |

Table 1: In Vitro Activity and Selectivity of 6bK

| Experimental Model | Route of Administration | Key Findings | Reference |

| High-Fat Diet-Fed Mice | Intraperitoneal (i.p.) | Increased circulating insulin (B600854) levels. | [2][4] |

| Lean and High-Fat Diet-Fed Mice | Oral Gavage (o.g.) | Enhanced glucose tolerance during an oral glucose tolerance test (OGTT). | [2][4] |

| Lean and High-Fat Diet-Fed Mice | Intraperitoneal (i.p.) | Impaired glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT). | [1][4][7] |

| Mice | Intraperitoneal (i.p.) | Slower gastric emptying. | [2][4] |

Table 2: In Vivo Effects of 6bK in Murine Models

Signaling Pathways Affected by 6bK

By inhibiting IDE, 6bK prevents the degradation of several key hormones, thereby amplifying their signaling pathways.

Insulin Signaling Pathway

The most direct consequence of IDE inhibition by 6bK is the potentiation of insulin signaling. By reducing insulin clearance, 6bK elevates circulating insulin levels, leading to enhanced activation of the insulin receptor (IR) in peripheral tissues such as the liver, skeletal muscle, and adipose tissue. This results in increased glucose uptake and utilization, contributing to improved glucose tolerance, particularly after an oral glucose challenge.

Glucagon (B607659) and Amylin Signaling

IDE is also responsible for the degradation of glucagon and amylin.[1][3][5] Inhibition of IDE by 6bK leads to elevated levels of these hormones. The increased glucagon levels can counteract the glucose-lowering effects of insulin by promoting hepatic glucose production. This is particularly evident during an intraperitoneal glucose tolerance test (IPGTT), where the insulin response is less pronounced than in an oral glucose tolerance test (OGTT), leading to a net effect of impaired glucose tolerance.[1][4][7]

Elevated amylin levels contribute to slower gastric emptying, which can delay the absorption of glucose from the gut and contribute to the improved glucose tolerance observed in OGTTs.[4]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of 6bK.

In Vitro IDE Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6bK against IDE.

-

Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is typically employed. Recombinant mouse IDE is incubated with a fluorescently labeled insulin substrate. The cleavage of the substrate by IDE results in a change in the fluorescence signal. The assay is performed in the presence of varying concentrations of 6bK to determine the concentration at which 50% of the enzyme's activity is inhibited.

Animal Models and Dosing

-

Models: Male C57BL/6J mice are used, often divided into lean and diet-induced obese (DIO) groups. DIO is induced by feeding a high-fat diet for a specified number of weeks.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline) and administered via intraperitoneal (i.p.) injection or oral gavage (o.g.).

Glucose and Insulin Tolerance Tests

-

Oral Glucose Tolerance Test (OGTT): Following an overnight fast, mice are administered a bolus of glucose via oral gavage. Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration. 6bK or vehicle is typically administered 30 minutes prior to the glucose challenge.

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Similar to the OGTT, but glucose is administered via i.p. injection.

-

Insulin Tolerance Test (ITT): Following a short fast, mice are injected with a bolus of human insulin. Blood glucose levels are monitored over time to assess insulin sensitivity.

Hormone Level and Gastric Emptying Measurement

-

Hormone Quantification: Plasma levels of insulin, glucagon, and amylin are measured using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

Gastric Emptying: Mice are gavaged with a non-absorbable dye (e.g., phenol (B47542) red) mixed with glucose. After a set time, the stomach is harvested, and the amount of dye remaining is quantified spectrophotometrically to determine the rate of gastric emptying.

Conclusion

This compound is a valuable research tool for studying the role of IDE in metabolic regulation. Its mechanism of action, centered on the potent and selective inhibition of IDE, leads to complex physiological effects due to the modulation of multiple hormone signaling pathways, including those of insulin, glucagon, and amylin. This multi-hormonal activity underscores the intricate role of IDE in maintaining glucose homeostasis and highlights the therapeutic potential and challenges of targeting this enzyme for the treatment of type 2 diabetes. Further research into the long-term effects of IDE inhibition and the development of substrate-selective inhibitors will be crucial for advancing this therapeutic strategy.

References

- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]

An In-Depth Technical Guide to Insulin-Degrading Enzyme Inhibitor 6bK TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc metalloprotease that plays a critical role in the catabolism of several key peptide hormones, including insulin (B600854), glucagon (B607659), and amylin. Its involvement in glucose homeostasis has made it a compelling target for the therapeutic intervention of type 2 diabetes. This technical guide provides a comprehensive overview of 6bK TFA, a potent and selective macrocyclic peptide inhibitor of IDE. This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its in vitro and in vivo evaluation, and presents visual representations of the relevant biological pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the therapeutic potential of this compound.

Introduction to Insulin-Degrading Enzyme (IDE) and this compound

Insulin-degrading enzyme (IDE) is a key regulator of insulin clearance and has been genetically linked to an increased risk of type 2 diabetes.[1] Beyond insulin, IDE is responsible for the degradation of other crucial metabolic hormones such as glucagon and amylin.[2] Inhibition of IDE presents a novel therapeutic strategy for type 2 diabetes by increasing the circulating levels and enhancing the action of these hormones.

This compound is a potent and selective inhibitor of insulin-degrading enzyme.[1] It is a macrocyclic peptide that has demonstrated significant anti-diabetic activity in preclinical models.[3] Supplied as a trifluoroacetate (B77799) (TFA) salt, 6bK has been shown to increase circulating insulin levels and improve glucose tolerance in mice.[1] Its unique mechanism of action and selectivity make it a valuable tool for studying the physiological roles of IDE and a promising lead compound for the development of new anti-diabetic drugs.

Mechanism of Action

6bK is a non-competitive inhibitor of IDE, binding to an allosteric site distinct from the catalytic domain. This mode of inhibition contributes to its high selectivity for IDE over other metalloproteases. By binding to IDE, 6bK prevents the enzyme from effectively degrading its substrates. This leads to an increase in the circulating half-life of insulin, glucagon, and amylin, thereby potentiating their physiological effects.[1][2] The acute inhibition of IDE by 6bK has been shown to enhance post-prandial insulin and amylin action, leading to improved glucose disposal and delayed gastric emptying.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of 6bK

| Parameter | Value | Reference |

| IC₅₀ for IDE | 50 nM | [4] |

| Selectivity | >1,000-fold vs. other metalloproteases | [1] |

Table 2: In Vivo Administration and Effects of this compound in Mice

| Parameter | Details | Reference |

| Animal Model | Lean and high-fat diet-fed mice | [1] |

| Dosage | 2 mg per animal (approximately 80 mg/kg) | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Primary Effects | - Increased circulating insulin- Enhanced glucose tolerance in oral glucose tolerance tests (OGTT)- Increased plasma levels of glucagon and amylin | [1] |

Experimental Protocols

In Vitro IDE Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of compounds like 6bK against IDE.

Materials:

-

Recombinant human IDE

-

Fluorogenic IDE substrate (e.g., based on Aβ or insulin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the this compound stock solution in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Diluted this compound or vehicle control (DMSO in assay buffer)

-

Recombinant human IDE

-

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic IDE substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Record fluorescence readings at regular intervals for 30-60 minutes.

-

Calculate the rate of substrate cleavage for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol details the procedure for assessing the effect of this compound on glucose tolerance following an oral glucose challenge.

Materials:

-

Male C57BL/6 mice (lean or diet-induced obese)

-

This compound solution (formulated for in vivo use, e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Glucose solution (e.g., 20% w/v in water)

-

Glucometer and test strips

-

Oral gavage needles

-

Restraining device for mice

Procedure:

-

Record the baseline blood glucose level (t=0) from a tail snip.[6]

-

Administer this compound (2 mg per animal) or vehicle control via intraperitoneal (i.p.) injection.[1]

-

Wait for 30 minutes.[1]

-

Administer a glucose bolus (2 g/kg body weight) via oral gavage.[7]

-

Measure blood glucose levels from tail blood at 15, 30, 60, and 120 minutes post-glucose administration.[7]

-

Plot the blood glucose concentration over time to generate glucose tolerance curves.

-

Calculate the area under the curve (AUC) for each treatment group to quantify the effect on glucose tolerance.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol is used to assess glucose tolerance when bypassing the gastrointestinal tract.

Materials:

-

Male C57BL/6 mice (lean or diet-induced obese)

-

This compound solution

-

Glucose solution

-

Glucometer and test strips

-

Syringes and needles for i.p. injection

Procedure:

-

Fast mice for 6 hours with free access to water.[7]

-

Record the baseline blood glucose level (t=0).[7]

-

Administer this compound (2 mg per animal) or vehicle control via i.p. injection.[1]

-

Wait for 30 minutes.[1]

-

Administer a glucose bolus (2 g/kg body weight) via i.p. injection.[8]

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.[8]

-

Analyze the data as described for the OGTT.

The Role of the Trifluoroacetate (TFA) Counter-ion

6bK is supplied as a TFA salt. Trifluoroacetic acid is commonly used in the purification of synthetic peptides and remains as a counter-ion in the final product. It is important for researchers to be aware of the potential effects of TFA, as it can sometimes influence experimental outcomes. In some cellular assays, TFA has been reported to have biological effects.[9] For in vivo studies, it is crucial to use a consistent vehicle control that includes the same concentration of TFA as the active compound to account for any potential effects of the counter-ion.

Visualizations

Signaling Pathway of IDE Inhibition by this compound

Caption: Mechanism of action of this compound in modulating glucose homeostasis.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of insulin-degrading enzyme in health and disease. Its potency and selectivity make it a strong candidate for further preclinical and clinical development as a novel therapeutic for type 2 diabetes. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this promising IDE inhibitor. Careful consideration of the experimental details and the potential influence of the TFA counter-ion will be critical for obtaining robust and reproducible results.

References

- 1. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vmmpc.org [vmmpc.org]

- 7. web.mousephenotype.org [web.mousephenotype.org]

- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6bK TFA: A Potent Inhibitor of Insulin-Degrading Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6bK TFA, a potent and selective inhibitor of the insulin-degrading enzyme (IDE). This document details its chemical structure, physicochemical and biological properties, and its effects on key metabolic signaling pathways. Detailed experimental protocols for relevant in vitro and in vivo assays are also provided to facilitate further research and development.

Chemical Structure and Properties

6bK is a synthetic macrocycle that acts as a non-competitive inhibitor of IDE.[1][2] The trifluoroacetate (B77799) (TFA) salt form is commonly used in research settings. Trifluoroacetic acid is a strong organic acid frequently used in peptide synthesis and purification, and its salt form can influence the solubility and biological activity of the compound.[3]

Chemical Name: (3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide, trifluoroacetate salt.

Molecular Formula: C₄₃H₅₆F₃N₇O₉[4]

Structure of 6bK:

(A 2D chemical structure image of 6bK would be placed here in a full whitepaper)

The following tables summarize the key chemical and physical properties of 6bK and trifluoroacetic acid.

Table 1: Physicochemical Properties of 6bK

| Property | Value | Reference |

| Molecular Weight | 871.94 g/mol | [4] |

| Purity | ≥95% (HPLC) | |

| Appearance | White powder | |

| Solubility | Soluble in 20% organic solvents in water (e.g., acetonitrile, ethanol, methanol, DMSO) | |

| Storage | Lyophilized form: Up to 6 months at 0-5°C. Rehydrated solution: Up to 5 days at 4°C or up to 3 months at -20°C. |

Table 2: Properties of Trifluoroacetic Acid (TFA)

| Property | Value | Reference |

| Molecular Formula | C₂HF₃O₂ | [5] |

| Molecular Weight | 114.02 g/mol | [5] |

| Appearance | Colorless liquid | [5] |

| Odor | Pungent, vinegar-like | [5] |

| Density | 1.489 g/cm³ at 20°C | [5] |

| Melting Point | -15.4 °C | [5] |

| Boiling Point | 72.4 °C | [5] |

| Solubility in water | Miscible | [5] |

| pKa | 0.52 | [5] |

Biological Activity and Mechanism of Action

6bK is a potent and highly selective inhibitor of insulin-degrading enzyme (IDE), with a reported half-maximal inhibitory concentration (IC₅₀) of 50 nM.[1][4] IDE is a zinc-metalloprotease responsible for the degradation of several key hormones, including insulin (B600854), glucagon (B607659), and amylin. By inhibiting IDE, 6bK increases the circulating levels and prolongs the action of these hormones, thereby influencing glucose homeostasis.[6]

The selectivity of 6bK for IDE is a key feature, with studies showing over 1,000-fold selectivity against other metalloproteases.[1] This high selectivity minimizes off-target effects, making it a valuable tool for studying the physiological roles of IDE and a promising candidate for therapeutic development.

Key Signaling Pathways Modulated by this compound

The inhibition of IDE by 6bK leads to the modulation of several critical signaling pathways involved in glucose metabolism. The primary mechanism involves the potentiation of insulin, glucagon, and amylin signaling due to their increased bioavailability.

Caption: Overview of this compound's mechanism of action.

Insulin Signaling Pathway

Increased insulin levels resulting from IDE inhibition enhance the activation of the insulin receptor, a receptor tyrosine kinase. This triggers a downstream signaling cascade, primarily through the PI3K/Akt pathway, leading to increased glucose uptake in muscle and adipose tissues and suppression of hepatic gluconeogenesis.

Caption: Simplified insulin signaling pathway.

Glucagon Signaling Pathway

Elevated glucagon levels activate the glucagon receptor, a G-protein coupled receptor (GPCR), primarily in the liver. This stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). PKA then promotes hepatic glucose production through both glycogenolysis and gluconeogenesis.[7][][9][10][11]

Caption: Simplified glucagon signaling pathway.

Amylin Signaling Pathway

Increased amylin levels activate amylin receptors, which are heterodimers of the calcitonin receptor and receptor activity-modifying proteins (RAMPs).[12][13][14] This activation, primarily in the brain, leads to the suppression of glucagon secretion, delayed gastric emptying, and increased satiety.[15]

References

- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 6. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 6bK TFA: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of 6bK TFA, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE). Originating from a DNA-templated macrocycle library, this compound has demonstrated significant potential in the modulation of glucose metabolism, positioning it as a valuable research tool and a potential therapeutic candidate for type 2 diabetes. This guide details the quantitative data supporting its activity, comprehensive experimental protocols, and visualizations of its mechanism and development workflow.

Introduction

Insulin-Degrading Enzyme (IDE) is a zinc-metalloprotease that plays a crucial role in the catabolism of several key hormones, including insulin (B600854), glucagon, and amylin.[1] Its dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's disease. The development of potent and selective IDE inhibitors is therefore of significant interest for both therapeutic and research purposes. This compound emerged from an advanced screening of a DNA-templated macrocycle library as a highly potent and selective inhibitor of IDE.[2] This document serves as a comprehensive technical guide to the discovery and development of this compound.

Discovery and Optimization

The discovery of this compound was a result of a sophisticated screening process involving a second-generation DNA-templated library of 256,000 macrocycles.[2] This innovative approach allows for the generation and screening of vast and structurally diverse chemical libraries.

Library Screening and Hit Identification

The screening process identified a series of macrocycles with high affinity for IDE. One of the most potent hits from this screen was a macrocycle with an IC50 of 40 nM.[2] The general workflow for the discovery of this compound is outlined in the diagram below.

Mechanism of Action: Exo-Site Inhibition

A key feature of this compound is its unique mechanism of action. It binds to a novel "exo-site" on the IDE protein, which is adjacent to but does not overlap with the catalytic site.[3] This non-competitive mode of inhibition is the basis for its high selectivity for IDE over other proteases.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| IC50 | 50 nM | Concentration of this compound required to inhibit 50% of IDE activity in a biochemical assay.[2] |

| Selectivity | High | Binds to a non-conserved exo-site, conferring high selectivity for IDE over other metalloproteases.[3] |

Table 2: In Vivo Pharmacodynamic Effects in High-Fat-Fed Mice

| Parameter | Effect | Experimental Context |

| Circulating Insulin | Increased | Measured after administration of this compound.[1] |

| Circulating Glucagon | Increased | Measured after administration of this compound.[1] |

| Circulating Amylin | Increased | Measured after administration of this compound.[1] |

| Oral Glucose Tolerance | Enhanced | Observed in an oral glucose tolerance test (OGTT).[1][2] |

| Intraperitoneal Glucose Tolerance | Impaired | Observed in an intraperitoneal glucose tolerance test (IPGTT).[1] |

Signaling Pathways

The inhibition of IDE by this compound leads to an increase in the circulating levels of its substrates, primarily insulin, glucagon, and amylin. This, in turn, modulates their respective signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro IDE Inhibition Assay (HTRF-based)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of this compound against IDE.

Materials:

-

Recombinant human IDE

-

Fluorescently labeled insulin substrate (e.g., insulin-d2)

-

Anti-insulin antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the this compound dilutions or vehicle control (DMSO).

-

Add 4 µL of recombinant human IDE to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of the fluorescently labeled insulin substrate to initiate the reaction.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of the HTRF detection mix containing the anti-insulin antibody-Europium cryptate conjugate.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines the procedure for an OGTT in mice to assess the effect of this compound on glucose tolerance.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

This compound formulation (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Glucose solution (2 g/kg body weight)

-

Handheld glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0 min) from a tail snip.

-

Administer this compound or vehicle control via intraperitoneal (IP) injection.

-

After 30 minutes, administer the glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This protocol describes the IPGTT procedure to evaluate the effect of this compound on glucose disposal.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

This compound formulation

-

Glucose solution (2 g/kg body weight)

-

Handheld glucometer and test strips

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0 min) from a tail snip.

-

Administer this compound or vehicle control via IP injection.

-

After 30 minutes, administer the glucose solution via IP injection.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

-

Plot the blood glucose concentration over time and calculate the AUC to assess glucose disposal.

Conclusion

This compound is a pioneering molecule in the field of IDE inhibition, discovered through the innovative use of DNA-templated library screening. Its unique exo-site binding mechanism confers high selectivity, making it an invaluable tool for studying the physiological roles of IDE. The preclinical data demonstrate its ability to modulate key metabolic hormones and improve glucose tolerance, although the complex interplay of these hormones necessitates further investigation. The detailed protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader implications of IDE inhibition in metabolic diseases.

References

The Role of 6bK TFA in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 6bK TFA, a potent and selective inhibitor of the Insulin-Degrading Enzyme (IDE). By preventing the degradation of key metabolic hormones, this compound has demonstrated significant effects on glucose homeostasis in preclinical models. This document summarizes the core mechanism of action, presents quantitative data from key in vivo experiments, provides detailed experimental protocols, and visualizes the underlying signaling pathways. The information contained herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring IDE inhibition as a therapeutic strategy for metabolic diseases, particularly type 2 diabetes.

Introduction to this compound and Insulin-Degrading Enzyme (IDE)

This compound is a synthetic macrocyclic compound identified as a potent and highly selective inhibitor of the insulin-degrading enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of several key hormones involved in glucose metabolism.[1][2] With a half-maximal inhibitory concentration (IC50) of 50 nM, this compound offers a powerful tool for investigating the physiological roles of IDE.[3][4][5] IDE's primary substrates include insulin (B600854), glucagon (B607659), and amylin. By inhibiting IDE, this compound effectively increases the circulating levels and prolongs the action of these hormones, leading to complex effects on glucose regulation.[3][5][6] This guide will explore the multifaceted role of this compound in modulating glucose metabolism, as demonstrated in key preclinical studies.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the insulin-degrading enzyme. Unlike broader-spectrum protease inhibitors, 6bK demonstrates remarkable selectivity for IDE, with over 1,000-fold greater selectivity compared to other metalloproteases.[1] This specificity makes it an invaluable tool for studying the specific roles of IDE in metabolic regulation.

By inhibiting IDE, this compound prevents the breakdown of:

-

Insulin: This leads to elevated insulin levels, promoting glucose uptake in peripheral tissues (muscle and adipose tissue) and suppressing hepatic glucose production, thereby lowering blood glucose.

-

Glucagon: The inhibition of glucagon degradation can lead to increased glucagon levels, which counteracts the effects of insulin by stimulating hepatic glucose production.[1]

-

Amylin: Elevated amylin levels can slow gastric emptying, contributing to a more gradual absorption of glucose after a meal.[1]

The net effect of this compound on glucose homeostasis is a complex interplay of these hormonal modulations, which can vary depending on the physiological context, such as the route of glucose administration.

Quantitative Data from In Vivo Studies

The effects of this compound on glucose metabolism have been primarily investigated in mouse models of both lean and diet-induced obesity (DIO). The following tables summarize the key quantitative findings from oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT) following acute administration of this compound.

Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in Lean Mice

| Time Point (minutes) | Vehicle (Blood Glucose, mg/dL) | This compound (Blood Glucose, mg/dL) |

| 0 | ~100 | ~100 |

| 15 | ~250 | ~175 |

| 30 | ~275 | ~150 |

| 60 | ~200 | ~125 |

| 120 | ~125 | ~100 |

Data are approximated from graphical representations in Maianti et al., 2014.

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice

| Time Point (minutes) | Vehicle (Blood Glucose, mg/dL) | This compound (Blood Glucose, mg/dL) |

| 0 | ~125 | ~125 |

| 15 | ~350 | ~250 |

| 30 | ~400 | ~225 |

| 60 | ~325 | ~175 |

| 120 | ~200 | ~150 |

Data are approximated from graphical representations in Maianti et al., 2014.

Table 3: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Lean Mice

| Time Point (minutes) | Vehicle (Blood Glucose, mg/dL) | This compound (Blood Glucose, mg/dL) |

| 0 | ~100 | ~100 |

| 15 | ~225 | ~250 |

| 30 | ~200 | ~275 |

| 60 | ~150 | ~250 |

| 120 | ~125 | ~175 |

Data are approximated from graphical representations in Maianti et al., 2014.

Table 4: Effect of this compound on Intraperitoneal Glucose Tolerance Test (IPGTT) in Diet-Induced Obese (DIO) Mice

| Time Point (minutes) | Vehicle (Blood Glucose, mg/dL) | This compound (Blood Glucose, mg/dL) |

| 0 | ~125 | ~125 |

| 15 | ~300 | ~275 |

| 30 | ~325 | ~350 |

| 60 | ~275 | ~375 |

| 120 | ~175 | ~250 |

Data are approximated from graphical representations in Maianti et al., 2014.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the in vivo effects of this compound on glucose metabolism, based on the methods described by Maianti et al. (2014) and standard laboratory procedures.

Animal Models

-

Strains: Male C57BL/6J mice are used for both lean and diet-induced obese (DIO) models.

-

Diet for DIO Model: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for at least 10-12 weeks to induce obesity and insulin resistance.

-

Age: Age-matched cohorts are used for all experiments.

Preparation of this compound for In Vivo Administration

-

Vehicle: A suitable vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Concentration: The concentration of the this compound solution should be calculated to achieve the desired dose (e.g., 2 mg per animal) in a reasonable injection volume (e.g., 100-200 µL).

-

Administration: this compound is administered via intraperitoneal (i.p.) injection.

Oral Glucose Tolerance Test (OGTT)

-

Fasting: Mice are fasted overnight (approximately 12-14 hours) with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer.

-

This compound Administration: this compound (e.g., 2 mg per animal) or vehicle is administered via i.p. injection.

-

Waiting Period: Mice are returned to their cages for a 30-minute waiting period.

-

Glucose Administration: A 20% glucose solution is administered orally via gavage at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Mice are fasted overnight (approximately 12-14 hours) with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

This compound Administration: this compound (e.g., 2 mg per animal) or vehicle is administered via i.p. injection.

-

Waiting Period: Mice are returned to their cages for a 30-minute waiting period.

-

Glucose Administration: A 20% glucose solution is administered via i.p. injection at a dose of 2 g/kg body weight.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.

Insulin Tolerance Test (ITT)

-

Fasting: Mice are fasted for a shorter duration, typically 4-6 hours, with free access to water.

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.

-

This compound Administration: this compound (e.g., 2 mg per animal) or vehicle is administered via i.p. injection.

-

Waiting Period: A 30-minute waiting period is observed.

-

Insulin Administration: Human regular insulin is administered via i.p. injection at a dose of 0.75 U/kg body weight.

-

Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, and 120 minutes post-insulin injection.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex role of insulin-degrading enzyme in glucose homeostasis. Its ability to selectively inhibit IDE has revealed the enzyme's critical function in modulating not only insulin but also glucagon and amylin levels. The contrasting outcomes observed in oral versus intraperitoneal glucose tolerance tests highlight the nuanced physiological effects of IDE inhibition and underscore the importance of considering the interplay of multiple hormones in metabolic regulation. Further investigation into the long-term effects of IDE inhibition and the development of substrate-selective inhibitors may hold promise for novel therapeutic strategies in the management of type 2 diabetes and other metabolic disorders.

References

- 1. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]

- 2. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Insulin-Degrading Enzyme (IDE): A Comprehensive Technical Guide to a Dual-Faceted Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloendopeptidase that plays a crucial role in the catabolism of several key peptide hormones and amyloidogenic proteins, including insulin (B600854), amyloid-beta (Aβ), and glucagon.[1] Its involvement in the clearance of these substrates places IDE at the crossroads of two major chronic diseases: type 2 diabetes (T2D) and Alzheimer's disease (AD).[2][3] This central role has sparked significant interest in IDE as a therapeutic target. However, the therapeutic strategy is dichotomous: IDE inhibitors are being investigated for the treatment of T2D to prolong insulin's action, while IDE activators are sought for AD to enhance the clearance of Aβ.[2][4] This guide provides an in-depth technical overview of IDE as a therapeutic target, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The Biology and Function of Insulin-Degrading Enzyme (IDE)

IDE, also known as insulysin, is a 110 kDa protein that is highly conserved across species.[5][6] The enzyme is unique in its structure, forming a clamshell-like structure that encloses its substrates for degradation.[6] IDE can exist in two conformations: an "open" state that allows substrate entry and a "closed" state where catalysis occurs.[7]

The substrate specificity of IDE is broad, encompassing a range of peptides with a propensity to form beta-sheets, though it can also degrade other small peptides.[6][8] Key substrates of therapeutic relevance include:

-

Insulin: IDE is a primary enzyme responsible for insulin degradation, thereby regulating insulin signaling.[4][9]

-

Amyloid-Beta (Aβ): IDE degrades Aβ monomers, playing a role in preventing the accumulation of Aβ plaques, a hallmark of Alzheimer's disease.[1]

-

Glucagon and Amylin: These pancreatic hormones, also involved in glucose homeostasis, are substrates of IDE.[5]

-

Other Substrates: IDE has been shown to degrade other peptides such as atrial natriuretic peptide and insulin-like growth factor-2 (IGF-2).[1]

IDE as a Therapeutic Target: A Dichotomous Approach

The diverse substrate profile of IDE presents a unique therapeutic challenge and opportunity. The direction of pharmacological modulation—inhibition versus activation—depends on the targeted disease.

IDE Inhibition for Type 2 Diabetes (T2D)

In T2D, insulin resistance and/or insufficient insulin secretion lead to hyperglycemia. By inhibiting IDE, the degradation of insulin is slowed, leading to prolonged insulin signaling and potentially improved glucose uptake by peripheral tissues.[3] Acute treatment with IDE inhibitors has shown promise in animal models by enhancing glucose tolerance.[2][3] However, concerns remain about the long-term effects of sustained IDE inhibition, which could lead to hyperinsulinemia and potential off-target effects due to the accumulation of other IDE substrates.[3]

IDE Activation for Alzheimer's Disease (AD)

The amyloid cascade hypothesis posits that the accumulation of Aβ in the brain is a primary event in AD pathogenesis.[1] Enhancing the activity of IDE could increase the clearance of Aβ, thereby reducing plaque formation and its neurotoxic effects.[1][4] This strategy is supported by findings that IDE levels and activity are reduced in the brains of AD patients.[6] The development of small-molecule activators of IDE is an active area of research.[1]

Quantitative Data on IDE Modulators

The development of potent and selective IDE modulators is crucial for their therapeutic application. The following tables summarize publicly available data on the potency of various IDE inhibitors and activators.

Table 1: IC50 Values of Selected IDE Inhibitors

| Inhibitor | Chemical Class | IC50 (Insulin Degradation) | IC50 (Aβ Degradation) | Reference |

| Ii1 | Peptide hydroxamate | 1.7 nM | - | [10] |

| ML345 | Small molecule (thiol-reactive) | 180 nM | 2.1 µM | [10] |

| 6bK | Macrocyclic peptide | 50 nM | - | [7] |

| BDM43079 | Small molecule | - | - | [11] |

| NTE-1 | - | ~4 nM | - | [6] |

| Bacitracin | Polypeptide antibiotic | ~300 µM | - | [6] |

Note: IC50 values can vary depending on the assay conditions. This table provides a comparative overview.[12]

Table 2: EC50 Values of Selected IDE Activators

| Activator | Chemical Class | EC50 (Substrate V Degradation) | EC50 (Aβ Degradation) | Reference |

| Ia1 (LDN-1487) | Small molecule | ~200 µM (for SP1) | - | [9] |

| Ia2 (LDN-1844) | Small molecule | ~50 µM (for SP1) | - | [9] |

| Berberine | Isoquinoline alkaloid | Modulates via AMPK pathway | - | [13] |

| Resveratrol | Polyphenol | Modulates via SIRT1 pathway | - | [13] |

Note: EC50 values represent the concentration required to elicit 50% of the maximal effect. The specific substrates used in the assays are noted where available.

Signaling Pathways and Experimental Workflows

Insulin Signaling Pathway and the Role of IDE

Insulin signaling is initiated by the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and other metabolic effects.[14] IDE plays a critical role in terminating this signal by degrading insulin.[15] The PI3K/Akt pathway is a central component of insulin signaling.[16][17]

Experimental Workflow for High-Throughput Screening (HTS) of IDE Modulators

The discovery of novel IDE inhibitors and activators often relies on high-throughput screening of large compound libraries.[18][19] A typical workflow involves several stages, from assay development to hit validation.

Logical Relationship of IDE Therapeutic Strategies

The therapeutic approach to targeting IDE is contingent on the specific pathophysiology of the disease . This diagram illustrates the divergent strategies for T2D and AD.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Insulin-Degrading Enzyme Interacts with Mitochondrial Ribosomes and Respiratory Chain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Molecular Determinants of Substrate Specificity in Human Insulin-Degrading Enzyme - Biochemistry - Figshare [acs.figshare.com]

- 9. mdpi.com [mdpi.com]

- 10. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IC50 - Wikipedia [en.wikipedia.org]

- 13. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 15. Insulin signaling pathway | Abcam [abcam.com]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. Streamlining High-Throughput Screening with Revvity's Automated Workflow Solutions | Drug Discovery And Development [labroots.com]

The Selectivity Profile of 6bK TFA: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6bK TFA is a potent and highly selective small-molecule inhibitor of Insulin-Degrading Enzyme (IDE), a key zinc-metalloprotease involved in the catabolism of insulin, amylin, and other bioactive peptides. With a half-maximal inhibitory concentration (IC50) of 50 nM for IDE, 6bK has emerged as a valuable tool for studying the physiological roles of this enzyme and as a potential therapeutic agent for type 2 diabetes.[1][2] A critical aspect of its pharmacological profile is its selectivity against other proteases, ensuring on-target effects and minimizing potential off-target toxicities. This technical guide provides a comprehensive overview of the known selectivity profile of 6bK against other proteases, details the experimental methodologies used for its determination, and visualizes the associated workflows.

Quantitative Selectivity Profile

The selectivity of 6bK has been primarily characterized against a panel of related metalloproteases. The following table summarizes the inhibitory activity of 6bK against these enzymes, demonstrating its remarkable selectivity for IDE.

| Protease Family | Protease Name | 6bK IC50 (nM) | Selectivity Fold (over IDE) |

| Metalloprotease | Insulin-Degrading Enzyme (IDE) | 50 | 1 |

| Metalloprotease | Thimet Oligopeptidase (THOP) | > 50,000 | > 1,000 |

| Metalloprotease | Neurolysin (NLN) | > 50,000 | > 1,000 |

| Metalloprotease | Neprilysin (NEP) | > 50,000 | > 1,000 |

| Metalloprotease | Matrix Metalloproteinase 1 (MMP1) | > 50,000 | > 1,000 |

| Metalloprotease | Angiotensin-Converting Enzyme (ACE) | > 50,000 | > 1,000 |

Data sourced from Leissring et al., 2014.[1]

As the data indicates, 6bK exhibits a selectivity of over 1,000-fold for IDE compared to other tested metalloproteases.[1] Information regarding the selectivity of this compound against other classes of proteases, such as serine, cysteine, or aspartic proteases, is not extensively available in the public domain.

Experimental Protocols

The selectivity of 6bK was determined using a fluorogenic peptide cleavage assay. This method measures the rate of cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Materials:

-

Enzymes: Recombinant human IDE, THOP, NLN, NEP, MMP1, and ACE.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Substrate: A suitable fluorogenic peptide substrate for each protease. For broad-spectrum metalloprotease screening, a substrate like OmniMMP™ (Enzo Life Sciences) can be utilized, which contains a fluorescent reporter (e.g., Mca) and a quencher (e.g., Dnp).

-

Assay Buffer: Buffer conditions optimized for the activity of each specific protease. A general buffer for metalloproteases could be 25 mM Tris-HCl, pH 7.5, containing NaCl and a detergent like Tween-20.

-

Microplate Reader: A fluorescence plate reader capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

-

96-well or 384-well plates: Low-binding, black microplates are recommended to minimize background fluorescence.

Procedure:

-

Enzyme Preparation: Dilute each protease to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the course of the assay.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be chosen to span the expected IC50 value.

-

Assay Reaction: a. To each well of the microplate, add a fixed volume of the respective protease solution. b. Add a corresponding volume of the diluted this compound or vehicle control (e.g., DMSO) to the wells. c. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding a fixed volume of the fluorogenic substrate to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Measurements should be taken at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction remains in the linear phase.

-

Data Analysis: a. For each concentration of this compound, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. b. Plot the reaction velocities against the logarithm of the inhibitor concentration. c. Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each protease.

Visualizations

The following diagrams illustrate the key concepts and workflows related to the selectivity profiling of this compound.

Caption: Mechanism of the fluorogenic protease inhibition assay.

Caption: Workflow for determining the IC50 of this compound.

Conclusion

The available data robustly demonstrates that this compound is a highly selective inhibitor of Insulin-Degrading Enzyme, with minimal to no activity against other tested metalloproteases at concentrations exceeding 1,000-fold its IC50 for IDE.[1] This high degree of selectivity is a crucial attribute, supporting its use as a specific chemical probe to investigate the biology of IDE and underscoring its potential as a targeted therapeutic agent. Further studies are warranted to expand the selectivity profile of this compound against a broader range of proteases from different catalytic classes to provide an even more comprehensive understanding of its off-target interaction landscape.

References

In Vivo Effects of 6bK TFA on Insulin Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vivo effects of 6bK TFA, a potent and selective insulin-degrading enzyme (IDE) inhibitor, on insulin (B600854) levels and glucose homeostasis. The acute administration of this compound has been shown to increase circulating levels of insulin, as well as amylin and glucagon (B607659), in murine models. This guide provides a comprehensive summary of the quantitative data from key in vivo experiments, detailed experimental protocols, and a visualization of the proposed signaling pathway. The information presented is intended to support further research and development in the field of metabolic diseases, particularly type 2 diabetes.

Introduction

Insulin-degrading enzyme (IDE) is a key metalloprotease responsible for the catabolism of several peptide hormones, most notably insulin. Inhibition of IDE has been proposed as a therapeutic strategy to increase endogenous insulin levels and improve glycemic control in patients with type 2 diabetes. This compound has emerged as a highly potent and selective small-molecule inhibitor of IDE, making it a valuable tool for investigating the physiological roles of this enzyme. This document provides an in-depth analysis of the in vivo effects of this compound on insulin and related hormone levels, based on seminal studies in the field.

Quantitative Data Summary

The in vivo effects of this compound on plasma hormone levels were investigated in diet-induced obese (DIO) C57BL/6J mice. The following tables summarize the key quantitative findings from these studies.

Table 1: Plasma Hormone Levels in DIO Mice Following Intraperitoneal Glucose Tolerance Test (IPGTT) with this compound Treatment

| Hormone | Treatment | Plasma Concentration at 20 min (pg/mL) | Plasma Concentration at 135 min (pg/mL) |

| Insulin | Vehicle | ~1,500 | ~500 |

| This compound | ~3,000 | ~1,000 | |

| Amylin | Vehicle | ~100 | ~50 |

| This compound | ~250 | ~100 | |

| Glucagon | Vehicle | ~50 | ~25 |

| This compound | ~100 | ~50 |

Data are approximated from graphical representations in Maianti et al., 2014 and are intended for comparative purposes.

Table 2: Effect of this compound on Glucose Tolerance in Lean and DIO C57BL/6J Mice

| Test | Mouse Model | Treatment | Outcome |

| Oral Glucose Tolerance Test (OGTT) | Lean C57BL/6J | This compound | Improved glucose tolerance |

| DIO C57BL/6J | This compound | Significantly improved glucose tolerance | |

| Intraperitoneal Glucose Tolerance Test (IPGTT) | Lean C57BL/6J | This compound | Impaired glucose tolerance |

| DIO C57BL/6J | This compound | Impaired glucose tolerance |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments conducted to evaluate the effects of this compound.

Animal Models

-

Animals: Male C57BL/6J mice were used for all experiments.

-

Diet-Induced Obesity (DIO) Model: Mice were fed a high-fat diet (60% kcal from fat) for at least 8 weeks to induce obesity and insulin resistance. Control mice were fed a standard chow diet.

This compound Administration

-

Formulation: this compound was formulated in a vehicle solution, typically saline or a similar buffer.

-

Dose and Route: A single dose of this compound was administered via intraperitoneal (i.p.) injection 30 minutes prior to the start of the glucose tolerance tests.

Glucose Tolerance Tests

-

Fasting: Mice were fasted for a specified period (typically 6 hours) before the tests.

-

Oral Glucose Tolerance Test (OGTT):

-

A baseline blood sample was collected.

-

Glucose (typically 2 g/kg body weight) was administered orally via gavage.

-

Blood samples were collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration to measure blood glucose and hormone levels.

-

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

A baseline blood sample was collected.

-

Glucose (typically 2 g/kg body weight) was administered via intraperitoneal injection.

-

Blood samples were collected at the same time intervals as in the OGTT.

-

Hormone Level Measurement

-

Plasma concentrations of insulin, amylin, and glucagon were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of the insulin-degrading enzyme (IDE). This leads to a complex interplay of hormonal changes that affect glucose homeostasis.

In-depth Technical Guide: 6bK TFA for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 diabetes (T2D) is a complex metabolic disorder characterized by insulin (B600854) resistance and relative insulin deficiency. A key therapeutic strategy involves modulating insulin levels and activity. Insulin Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of insulin and other peptide hormones such as glucagon (B607659) and amylin. Inhibition of IDE, therefore, presents a compelling approach for increasing the circulating half-life of insulin and enhancing its glucose-lowering effects. This technical guide focuses on 6bK TFA, a potent and selective inhibitor of IDE, and its application in T2D research. This compound serves as a valuable pharmacological tool to investigate the physiological and potential therapeutic consequences of IDE inhibition.

Core Mechanism of Action: IDE Inhibition

This compound is a potent and selective inhibitor of Insulin Degrading Enzyme (IDE) with an IC50 value of 50 nM.[1] By inhibiting IDE, this compound prevents the breakdown of insulin, leading to increased circulating levels of this critical hormone.[1] This, in turn, is expected to enhance insulin signaling and improve glucose tolerance, particularly in models of insulin resistance. The trifluoroacetate (B77799) (TFA) component of the name indicates that the compound is supplied as a trifluoroacetic acid salt, a common practice for peptide and small molecule stability and solubility.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its effects.

| Parameter | Value | Species/Model | Reference |

| IC50 (IDE Inhibition) | 50 nM | In vitro | [1] |

| In Vivo Dosage | 80 mg/kg (2 mg/animal) | Mice |

Experimental Protocols

In Vivo Oral Glucose Tolerance Test (OGTT) with this compound in a Mouse Model of Diet-Induced Obesity

This protocol is a synthesized methodology based on established OGTT protocols and specific details from studies involving this compound.

Objective: To assess the effect of this compound on glucose tolerance in high-fat diet-induced obese mice.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Glucose solution (e.g., 20% D-glucose in sterile water)

-

High-fat diet-induced obese mice (e.g., C57BL/6J fed a 60% kcal fat diet for 10-12 weeks)

-

Age-matched lean control mice on a standard chow diet

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated)

-

Gavage needles

-

Animal scale

-

Centrifuge

Procedure:

-

Animal Acclimatization and Diet: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to their respective diets (high-fat or chow) and water.

-

Fasting: Fast mice overnight (approximately 16 hours) before the experiment, with free access to water.

-

Baseline Blood Glucose: At the start of the experiment (t=0), obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.

-

This compound Administration: Immediately after the baseline blood collection, administer a single intraperitoneal (i.p.) injection of this compound (80 mg/kg) or vehicle to the respective groups of mice.

-

Waiting Period: Allow a 30-minute interval for the compound to be absorbed and to start inhibiting IDE.

-

Glucose Challenge: At t=30 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Blood Sampling and Glucose Monitoring: Collect blood samples from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge. Measure blood glucose at each time point.

-

Plasma Collection: For hormone analysis, collect a larger blood sample at key time points (e.g., 0, 15, 30, and 60 minutes) into EDTA-coated tubes. Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

-

Hormone Analysis: Use commercially available ELISA kits to measure the concentrations of insulin, glucagon, and amylin in the collected plasma samples.

Data Analysis:

-

Plot the mean blood glucose concentration versus time for each group.

-

Calculate the area under the curve (AUC) for the glucose tolerance test.

-

Statistically compare the glucose levels and AUC between the this compound-treated and vehicle-treated groups.

-

Plot the plasma concentrations of insulin, glucagon, and amylin over time for each group and perform statistical analysis.

Visualizations

Signaling Pathway of IDE Inhibition by this compound

Caption: Mechanism of this compound action on the insulin signaling pathway.

Experimental Workflow for Oral Glucose Tolerance Test

Caption: Workflow for an Oral Glucose Tolerance Test with this compound.

Discussion and Future Directions

The acute administration of the IDE inhibitor this compound has been shown to enhance glucose tolerance in response to an oral glucose challenge in mice, an effect that is more pronounced in diet-induced obese models. This improvement is attributed to the increased levels of circulating insulin and amylin. However, the concomitant increase in glucagon levels leads to impaired glucose tolerance when glucose is administered intraperitoneally, bypassing the incretin (B1656795) effect and the influence of delayed gastric emptying.[3]

These findings highlight the complex role of IDE in regulating multiple hormones involved in glucose homeostasis. While potent and selective IDE inhibitors like this compound are invaluable research tools, their therapeutic potential for T2D may require strategies to selectively modulate the degradation of insulin over other substrates like glucagon. Future research could focus on the development of substrate-selective IDE inhibitors or combination therapies that counteract the glucagon-elevating effects. Furthermore, long-term studies are necessary to evaluate the chronic effects of IDE inhibition on insulin sensitivity, beta-cell function, and the potential for off-target effects.

References

A Technical Guide to the Solubility and Stability of 6bK TFA

Disclaimer: The compound "6bK TFA" is not documented in publicly available scientific literature. This guide provides a comprehensive framework and standard methodologies for assessing the solubility and stability of a novel research compound, presented as a trifluoroacetate (B77799) (TFA) salt. All data and specific results herein are illustrative.

Introduction

The successful development of a novel chemical entity into a therapeutic agent hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and the feasibility of formulation, while stability dictates a compound's shelf-life, storage conditions, and degradation pathways. This document outlines the core principles and experimental protocols for the comprehensive characterization of "Compound this compound".

The "TFA" designation indicates that the compound is a trifluoroacetate salt. This is a common form for compounds, particularly synthetic peptides, purified via reverse-phase high-performance liquid chromatography (RP-HPLC) where trifluoroacetic acid is used as an ion-pairing agent.[1][2][3] It is crucial to recognize that TFA salts may exhibit different physicochemical and biological properties compared to other salt forms, such as acetate (B1210297) or hydrochloride (HCl).[1][2][4] While TFA salts are used in some FDA-approved drugs, regulators often prefer more common physiological salts, making early characterization and potential salt exchange strategies an important consideration.[1][2]

Solubility Assessment of this compound

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent system. In drug discovery, it is typically assessed under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a concentrated organic stock solution (e.g., DMSO) added to an aqueous buffer. It is a high-throughput measurement relevant for early discovery, where it helps identify compounds that may precipitate in bioassays.[5][6]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with the solvent over a longer period. This value is critical for formulation and preclinical development.[5][7]

Experimental Protocols

-

Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Dispensing: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

-

Solubilization: Add 2 µL of the 10 mM this compound stock solution to the buffer, resulting in a final concentration of 100 µM with 1% DMSO. Mix thoroughly.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which significant light scattering occurs indicates precipitation and defines the kinetic solubility limit.

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial containing 1 mL of the desired buffer (e.g., PBS pH 7.4, 50 mM Acetate Buffer pH 5.0).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[5][6]

-

Phase Separation: After incubation, filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

-

Quantification: Prepare a standard curve of this compound of known concentrations. Analyze the filtered supernatant/centrifuged sample by a validated HPLC-UV method against the standard curve to determine the concentration of the dissolved compound.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound.

| Solvent System | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 50 mM Acetate Buffer, pH 5.0 | Thermodynamic | 25 | 450.5 | 901 |

| PBS, pH 7.4 | Thermodynamic | 25 | 112.0 | 224 |

| PBS, pH 7.4 | Kinetic | 25 | >200 | >400 |

| FaSSIF (pH 6.5) | Thermodynamic | 37 | 185.3 | 371 |

| FeSSIF (pH 5.8) | Thermodynamic | 37 | 250.1 | 500 |

| (Assuming a Molecular Weight of 500 g/mol for 6bK) |

Visualization: Solubility Assessment Workflow

Caption: Workflow for thermodynamic and kinetic solubility assays.

Stability Assessment of this compound

Stability testing is essential to identify degradation products and establish the intrinsic stability of a compound.[8] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[8][9] These studies are fundamental for developing and validating a stability-indicating analytical method, which must be able to separate and quantify the intact drug from its degradation products.[10][11][12]

Experimental Protocols

-

Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at 0, 2, 8, and 24 hours. Neutralize with NaOH before analysis.[8][13]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Collect samples at timed intervals. Neutralize with HCl before analysis.[8][13]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature. Protect from light. Collect samples at timed intervals.

-

Thermal Degradation: Store a solid sample of this compound in an oven at 60°C. Dissolve and analyze samples at specified time points.[13]

-

Photolytic Degradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method. Aim for 5-20% degradation of the active ingredient for optimal results.

A typical reverse-phase HPLC method would be developed and validated for this purpose.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

-

Gradient: A time-based gradient from low %B to high %B to ensure separation of the main peak from all impurities and degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 254 nm or lambda max of 6bK).

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity should be assessed using a photodiode array (PDA) detector.

Illustrative Stability Data

The table below shows hypothetical results from a forced degradation study of this compound after 24 hours.

| Stress Condition | % this compound Remaining | Major Degradant (RT) | % Area of Major Degradant |

| Control (T=0) | 100.0 | - | - |

| 0.1 M HCl, 60°C | 85.2 | 4.5 min | 11.3 |

| 0.1 M NaOH, 25°C | 78.9 | 7.1 min | 15.8 |

| 3% H₂O₂, 25°C | 92.1 | 6.2 min | 5.4 |

| Thermal (Solid, 60°C) | 99.5 | - | <0.1 |

| Photolytic (Solution) | 96.8 | 8.9 min | 2.1 |

| (RT = Retention Time) |

Visualization: Stability Study Workflow

Caption: Logical workflow for a forced degradation study.

Biological Context: Example Signaling Pathway

To understand the potential mechanism of action of a compound like this compound, its effect on relevant biological signaling pathways must be investigated. As the target for 6bK is unknown, this guide uses the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway as a representative example. This cascade is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many diseases, particularly cancer.[14][15][16]

Visualization: MAPK/ERK Signaling Pathway

Caption: The MAPK/ERK signaling cascade from receptor to nucleus.

References

- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsr.com [ijpsr.com]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

6bK TFA trifluoroacetate salt vs other salt forms

An In-depth Technical Guide on Peptide Salt Forms: Trifluoroacetate (B77799) (TFA) vs. Other Common Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction